2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using the Fmoc group. The general synthetic route includes:
Protection of the Amino Group: The amino group of the starting material is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with cyclooctyl bromide under basic conditions to form the desired propanoic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional groups. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent attachment, affecting their structure and function.
Comparison with Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclooctylpropanoic acid can be compared with other similar compounds, such as:
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxybutanoic acid moiety.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: Features a tert-butoxy group and an oxopentanoic acid moiety.
The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C26H31NO4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-cyclooctyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H31NO4/c28-25(29)24(16-18-10-4-2-1-3-5-11-18)27-26(30)31-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,18,23-24H,1-5,10-11,16-17H2,(H,27,30)(H,28,29) |
InChI Key |
DUHPOFYVRSSPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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